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Compound of Interest

Compound Name: 1-Chloro-2,4-dimethylpentane

Cat. No.: B13195033

Get Quote

Executive Summary & Retrosynthetic Analysis
Target Molecule: 1-Chloro-2,4-dimethylpentane IUPAC Name: 1-Chloro-2,4-
dimethylpentane CAS Registry: 128399-45-1 (racemic) Molecular Formula: Cngcontent-ng-

c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

Cl Chirality: The molecule possesses one chiral center at C2. The C4 position is achiral (part of
a terminal isopropyl group).

Retrosynthetic Logic
To achieve high purity and avoid the mixture of isomers common in direct alkane chlorination,

the synthesis relies on the conversion of the corresponding primary alcohol. The carbon

skeleton is constructed via C-C bond formation using a malonate enolate, ensuring the correct

branching pattern.

Target: 1-Chloro-2,4-dimethylpentane[1]

Precursor: 2,4-Dimethylpentan-1-ol[2][3]
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Intermediate: 2,4-Dimethylpentanoic acid

Starting Materials: Diethyl methylmalonate + Isobutyl bromide
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Figure 1: Retrosynthetic disconnection showing the construction of the carbon skeleton

followed by functional group manipulation.

Comprehensive Synthesis Protocol
Phase 1: Skeleton Construction (Alkylation)
This step establishes the carbon backbone. We utilize the acidity of the alpha-proton in diethyl

methylmalonate to nucleophilically attack isobutyl bromide.

Reagents: Diethyl methylmalonate, Sodium ethoxide (NaOEt), Isobutyl bromide, Ethanol

(anhydrous).

Mechanism: S

2 Nucleophilic Substitution.

Protocol:

Preparation of Ethoxide: In a flame-dried 3-neck round-bottom flask (RBF) equipped with a

reflux condenser and addition funnel, dissolve sodium metal (1.1 eq) in anhydrous ethanol

under N

atmosphere to generate NaOEt in situ.

Enolate Formation: Add diethyl methylmalonate (1.0 eq) dropwise at room temperature. Stir

for 30 minutes to ensure complete deprotonation.
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Alkylation: Add isobutyl bromide (1.1 eq) dropwise. The reaction is slower due to the steric

bulk of the isobutyl group.

Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. Monitor by TLC (silica, 10%

EtOAc/Hexanes) until the malonate is consumed.

Workup: Cool to RT. Remove ethanol under reduced pressure. Resuspend residue in Et

O and wash with water (x2) and brine. Dry over MgSO

and concentrate to yield Diethyl isobutyl(methyl)malonate.

Phase 2: Hydrolysis and Decarboxylation
The diester is converted to the carboxylic acid, removing one carbon as CO

to yield the desired pentanoic acid derivative.

Reagents: KOH (aq), HCl (conc).

Intermediate: 2,4-Dimethylpentanoic acid.

Protocol:

Hydrolysis: Reflux the crude diester with 50% aqueous KOH for 4 hours. The solution will

become homogeneous.

Acidification: Cool the mixture in an ice bath. Acidify carefully with concentrated HCl to pH 1.

The dicarboxylic acid may precipitate or oil out.

Decarboxylation: Heat the acidic mixture to reflux (or heat the neat diacid to 160-180°C) for 2

hours. Evolution of CO

gas will be observed.

Extraction: Extract the resulting oil with DCM. Dry and concentrate.

Purification: Vacuum distillation is recommended to obtain pure 2,4-dimethylpentanoic acid.

[2]
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Note: This intermediate is a racemate at C2.

Phase 3: Reduction to Alcohol
The carboxylic acid is reduced to the primary alcohol.

Reagents: Lithium Aluminum Hydride (LiAlH

), dry THF.

Product: 2,4-Dimethylpentan-1-ol.[2][3]

Protocol:

Setup: Flame-dried 2-neck RBF, N

atmosphere, ice bath.

Addition: Suspend LiAlH

(1.5 eq) in dry THF. Add the acid (dissolved in THF) dropwise to maintain a gentle
reflux/effervescence.

Reaction: Once addition is complete, warm to RT and reflux for 2 hours.

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

), then 15% NaOH (1 mL per g), then water (3 mL per g).

Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield 2,4-

dimethylpentan-1-ol.

Phase 4: Chlorination (The Target Step)
Conversion of the primary alcohol to the primary chloride using Thionyl Chloride (SOCl

). This method is preferred over HCl/ZnCl

(Lucas reagent) for primary alcohols to avoid rearrangement.

Reagents: Thionyl Chloride (SOCl
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), Pyridine (catalytic), Dichloromethane (DCM).

Mechanism: S

i (Substitution Nucleophilic Internal) or S

2 depending on conditions.

Protocol:

Setup: RBF with a drying tube (CaCl

) or N

line to trap HCl gas.

Reaction: Dissolve 2,4-dimethylpentan-1-ol (1.0 eq) and pyridine (1.1 eq) in dry DCM at 0°C.

Addition: Add SOCl

(1.2 eq) dropwise. The reaction is exothermic.

Completion: Allow to warm to RT and stir for 4 hours. If conversion is incomplete (check GC),

reflux for 1 hour.

Workup: Quench with saturated NaHCO

(caution: gas evolution). Wash organic layer with water and brine.[4]

Purification: Fractional distillation.

Target Boiling Point: ~145–150°C (estimated based on homologs).

Reaction Mechanism & Pathway Visualization[5]
The following diagram illustrates the critical transformation from the alcohol to the chloride,

highlighting the role of the chlorosulfite intermediate.
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Figure 2: Mechanistic pathway for the chlorination of the precursor alcohol using Thionyl

Chloride.

Analytical Data & Quality Control
For research-grade synthesis, the following analytical signatures validate the identity of 1-
Chloro-2,4-dimethylpentane.
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Technique Parameter
Expected Signal /
Value

Interpretation

1H NMR 3.4–3.5 ppm Doublet (or dd), 2H

-CH

-Cl protons

(Deshielded by Cl).

1H NMR 0.9 ppm Doublet, 6H

Terminal Isopropyl

methyls (-CH(CH

)

).

1H NMR 0.95 ppm Doublet, 3H

C2-Methyl group (-

CH(CH

)-).

13C NMR ~50–55 ppm Singlet
C1 (Carbon attached

to Chlorine).

GC-MS Molecular Ion m/z 134 / 136

M+ and M+2 peaks

(3:1 ratio

characteristic of Cl).

GC-MS Fragment m/z 85
Loss of -CH

Cl (M - 49).

Boiling Point Physical ~142–146°C
At 760 mmHg

(Estimated).

Safety & Handling
Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO

. Use only in a well-ventilated fume hood.

Lithium Aluminum Hydride: Pyrophoric. Reacts explosively with water. Use anhydrous

solvents and quench with extreme caution.
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Alkyl Halides: 1-Chloro-2,4-dimethylpentane is an alkylating agent. Avoid skin contact and

inhalation. It is potentially genotoxic; handle with appropriate PPE (nitrile gloves, goggles).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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